

2-Ethylhexyl acrylate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethylhexyl acrylate**

Cat. No.: **B7770510**

[Get Quote](#)

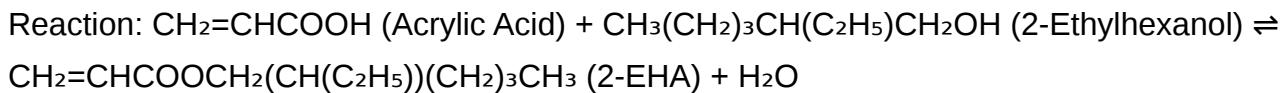
An In-depth Technical Guide to **2-Ethylhexyl Acrylate**: Structure, Properties, and Applications

Introduction

2-Ethylhexyl acrylate (2-EHA) is an essential acrylate monomer utilized extensively in the chemical industry for the synthesis of a wide array of polymers. It is the ester of acrylic acid and 2-ethylhexanol.^[1] Characterized as a clear, colorless liquid with a distinct sweet or acrid odor, 2-EHA's molecular structure imparts unique and highly desirable properties to the polymers derived from it.^{[2][3][4]} Its branched, eight-carbon alkyl chain provides excellent flexibility, hydrophobicity, and adhesion, making it a critical component in formulations for adhesives, coatings, sealants, and textiles.^{[5][6]}

The homopolymer of 2-EHA, poly(**2-ethylhexyl acrylate**) or PEHA, has a very low glass transition temperature (T_g) of approximately -65°C, which is instrumental in designing soft and tacky materials.^{[5][6][7]} This property, combined with its favorable copolymerization characteristics with other vinyl and acrylic monomers, allows for the precise tailoring of polymer properties to meet the demands of diverse and high-performance applications.^{[2][5]} This guide offers a comprehensive technical overview of 2-EHA, covering its chemical structure, synthesis, physicochemical properties, polymerization behavior, key applications, and safety considerations, intended for researchers and professionals in polymer science and drug development.

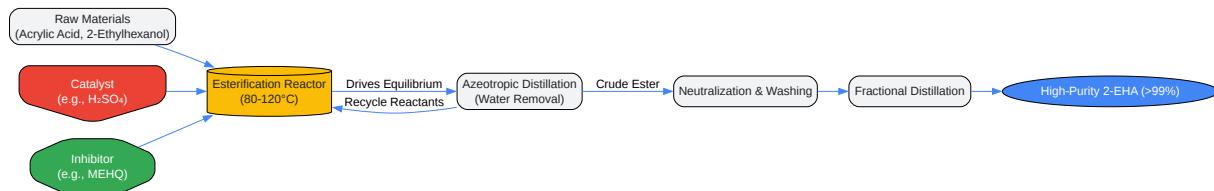
Chemical Structure and Synthesis


Molecular Structure

2-Ethylhexyl acrylate (IUPAC name: 2-ethylhexyl prop-2-enoate) is a C11 branched-chain aliphatic ester with the chemical formula C₁₁H₂₀O₂.^{[3][8]} The structure consists of a reactive acrylate group (C=C-C=O) and a bulky, hydrophobic 2-ethylhexyl group. This combination of a polymerizable vinyl group and a long, branched alkyl chain is the source of its utility. The ethyl branch on the hexyl chain creates steric hindrance, which influences polymerization kinetics and enhances the flexibility and low-temperature performance of the resulting polymers.

Caption: Chemical structure of **2-Ethylhexyl Acrylate**.

Synthesis


The primary industrial method for producing 2-EHA is the direct acid-catalyzed esterification of acrylic acid with 2-ethylhexanol.^{[3][9][10][11]}

This is a reversible equilibrium reaction. To drive the reaction toward the product side and achieve high yields, water is continuously removed from the reaction mixture, typically through azeotropic distillation.^{[3][10][12]}

Key Components of the Synthesis Process:

- **Catalysts:** Strong acids are used as catalysts. Sulfuric acid (H₂SO₄) is common, but others like p-toluenesulfonic acid and sulfonic acid ion-exchange resins are also employed.^{[9][11]}
- **Polymerization Inhibitors:** Due to the high reactivity of the acrylate double bond, polymerization inhibitors are crucial to prevent the monomer from polymerizing under the heat of the reaction. Hydroquinone (HQ) or its monomethyl ether (MEHQ) are added for this purpose.^{[3][9][13]}
- **Purification:** After the reaction, the crude product mixture contains 2-EHA, unreacted starting materials, the catalyst, and byproducts. The purification process involves neutralizing and washing out the acid catalyst, followed by fractional distillation to separate the high-purity 2-EHA from other components.^{[10][11]}

[Click to download full resolution via product page](#)

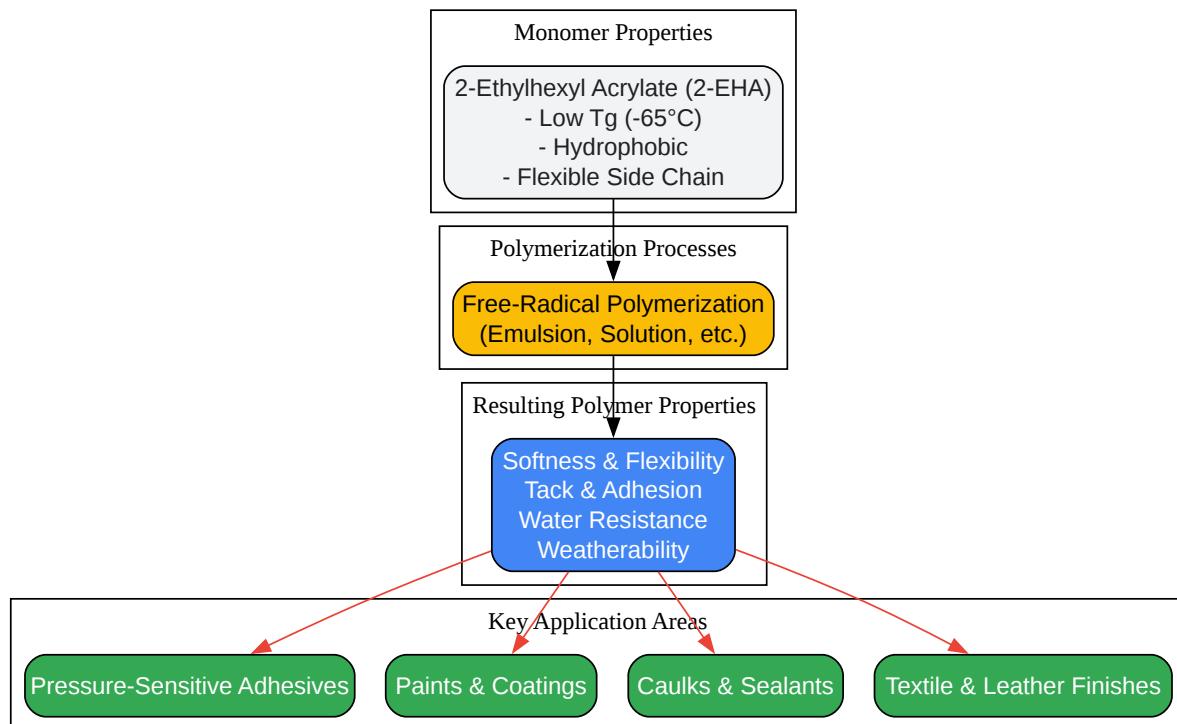
Caption: Industrial synthesis workflow for **2-Ethylhexyl Acrylate**.

Physicochemical Properties

The physical and chemical properties of 2-EHA are fundamental to its handling, storage, and performance in polymer synthesis. It is a combustible liquid and must be stored with an inhibitor under air to prevent polymerization.[\[2\]](#)[\[13\]](#)

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₂₀ O ₂	[3][4][8]
Molecular Weight	184.28 g/mol	[1][2][3][4]
Appearance	Clear, colorless liquid	[1][3][4]
Odor	Sweet, pleasant, sometimes described as acrid or musty	[2][3][4]
Density	0.885 g/cm ³ at 20-25°C	[2][3]
Boiling Point	215–219 °C at 1013 hPa	[3][14]
Melting/Freezing Point	-90 °C	[3][14]
Flash Point	82–92 °C	[2][3]
Vapor Pressure	0.1 - 0.24 hPa at 20-25°C	[14]
Water Solubility	Low, approx. 9.6 mg/L at 25°C	[15][14]
Octanol-Water Partition Coeff. (Log K _{ow})	~4.0 - 4.64	[15][14]
Refractive Index (n _{20/D})	1.436	
Viscosity	1.7 mPa·s at 20°C	
Autoignition Temperature	245–258 °C	[2][3][15]

Polymerization and Applications


2-EHA readily undergoes polymerization via free-radical mechanisms, which can be initiated by heat, light, or peroxides.[3] This reactivity allows it to be easily incorporated into polymers using various techniques, including emulsion, solution, suspension, and bulk polymerization.[5]

Role in Polymer Design

The defining characteristic that 2-EHA imparts to copolymers is flexibility and softness. This is a direct result of the low glass transition temperature (T_g) of its homopolymer, PEHA, which is around -65°C.[6][7] When copolymerized with "hard" monomers like methyl methacrylate

(MMA) or styrene, which have high Tg values, 2-EHA acts as an internal plasticizer. By adjusting the ratio of 2-EHA to hard monomers, polymer chemists can precisely control the final polymer's properties, balancing characteristics like:

- Adhesion and Tack: Higher 2-EHA content increases tackiness.[5]
- Hardness and Brittleness: Lower 2-EHA content results in harder, more rigid materials.
- Low-Temperature Flexibility: The branched alkyl chain prevents crystallization and maintains flexibility at low temperatures.[5][6]
- Water Resistance: The hydrophobic nature of the 2-ethylhexyl group improves the polymer's resistance to water.[5][6]

[Click to download full resolution via product page](#)

Caption: From monomer properties to key industrial applications.

Major Applications

- Pressure-Sensitive Adhesives (PSAs): This is the largest application for 2-EHA.^[9] It is a major component in the formulation of acrylic PSAs used for tapes, labels, and protective films, where its ability to impart tack and peel strength is critical.^[9]
- Paints and Coatings: As a plasticizing co-monomer, 2-EHA is used in latex paints and industrial coatings.^{[5][9]} It enhances film formation, flexibility, and durability, as well as

resistance to weathering and chemicals.[5][6]

- Construction and Sealants: Copolymers containing 2-EHA are used in caulk and sealants, providing the necessary flexibility and adhesion to various substrates.[2][6]
- Textile and Leather Finishing: In textile and leather treatments, 2-EHA-based polymers act as binders and finishes, improving the feel, durability, and water resistance of the final products.[9][16]
- Other Uses: Additional applications include printing inks, paper coatings, and as a raw material for chemical synthesis.[5][6][16]

Analytical and Characterization Protocols

Accurate characterization of both the 2-EHA monomer and its polymers is essential for quality control and research.

Protocol: Purity of 2-EHA Monomer via Gas Chromatography (GC)

- Objective: To determine the purity of 2-EHA and quantify impurities.
- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the 2-EHA sample in a suitable solvent like acetone or carbon disulfide.[9]
 - Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent).
 - GC Conditions:
 - Injector Temperature: 250°C.
 - Detector Temperature: 280°C.
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C.

- Carrier Gas: Helium or Nitrogen.
- Analysis: Inject the sample. Identify the 2-EHA peak based on its retention time, determined from a standard. Calculate purity by the area percent method.
- Causality: The FID is highly sensitive to hydrocarbons, making it ideal for quantifying organic compounds like 2-EHA. The temperature program ensures separation from both more volatile and less volatile impurities.

Protocol: Structural Verification via FT-IR Spectroscopy

- Objective: To confirm the presence of key functional groups in 2-EHA.
- Instrumentation: Fourier-Transform Infrared Spectrometer.
- Methodology:
 - Sample Preparation: Place a drop of liquid 2-EHA between two KBr or NaCl salt plates to create a thin film.
 - Data Acquisition: Record the spectrum, typically from 4000 to 600 cm^{-1} .
 - Analysis: Identify characteristic absorption bands.[\[17\]](#)[\[18\]](#)
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$: =C-H stretch (vinylic).
 - $\sim 2960\text{-}2850\text{ cm}^{-1}$: C-H stretch (aliphatic).
 - $\sim 1725\text{ cm}^{-1}$: C=O stretch (ester carbonyl), a strong, sharp peak.
 - $\sim 1637\text{ cm}^{-1}$: C=C stretch (vinylic).[\[17\]](#)
 - $\sim 1180\text{ cm}^{-1}$: C-O stretch (ester).
- Causality: Each functional group absorbs infrared radiation at a characteristic frequency. This technique provides a rapid and definitive fingerprint of the molecule's structure.

Protocol: Structural Elucidation via ^1H NMR Spectroscopy

- Objective: To provide a detailed map of the proton environment in the 2-EHA molecule.
- Instrumentation: Nuclear Magnetic Resonance Spectrometer (300 MHz or higher).
- Methodology:
 - Sample Preparation: Dissolve a small amount of 2-EHA in a deuterated solvent (e.g., CDCl_3).
 - Data Acquisition: Acquire the ^1H NMR spectrum.
 - Analysis: Assign chemical shifts (δ) to the different protons.[\[7\]](#)
 - $\delta \sim 5.8\text{-}6.4$ ppm: Vinylic protons ($\text{CH}_2=\text{CH}-$).
 - $\delta \sim 3.9\text{-}4.1$ ppm: Methylene protons adjacent to the ester oxygen ($-\text{O}-\text{CH}_2-$).[\[7\]](#)
 - $\delta \sim 1.2\text{-}1.6$ ppm: Aliphatic protons of the ethyl and hexyl chains.
 - $\delta \sim 0.8\text{-}0.9$ ppm: Terminal methyl protons ($-\text{CH}_3$).[\[7\]](#)
- Causality: The chemical shift of each proton is determined by its local electronic environment, allowing for unambiguous structural assignment.

Protocol: Molecular Weight of Poly(2-EHA) via Gel Permeation Chromatography (GPC)

- Objective: To determine the weight-average molecular weight (M_w), number-average molecular weight (M_n), and polydispersity index ($\text{PDI} = M_w/M_n$) of a PEHA sample.[\[7\]](#)
- Instrumentation: GPC system with a refractive index (RI) detector.
- Methodology:

- Sample Preparation: Dissolve the PEHA polymer in a suitable solvent like Tetrahydrofuran (THF) to a concentration of ~1-2 mg/mL. Filter the solution.
- GPC Conditions:
 - Mobile Phase: THF.
 - Columns: A set of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.
 - Flow Rate: ~1.0 mL/min.
- Calibration: Calibrate the system using polystyrene standards of known molecular weights.
- Analysis: Inject the dissolved polymer sample. The GPC separates molecules by their hydrodynamic volume (size in solution). The RI detector measures the concentration of polymer eluting from the columns over time. Compare the elution profile to the calibration curve to calculate M_w, M_n, and PDI.[19][20][21]
- Causality: Larger polymer chains are excluded from the pores of the column packing material and elute faster, while smaller chains penetrate the pores and elute later. This size-based separation allows for the determination of the molecular weight distribution.

Safety, Toxicology, and Environmental Fate

Human Health and Safety

2-EHA is classified as a hazardous substance with the following primary concerns:

- Skin and Respiratory Irritation: It is irritating to the skin and respiratory system.[14][16][22][23]
- Skin Sensitization: It may cause an allergic skin reaction upon contact.[14][16][22]
- Combustibility: It is a combustible liquid and should be kept away from heat and open flames.[15][23]

GHS Hazard Statements:

- H315: Causes skin irritation.[15][14]
- H317: May cause an allergic skin reaction.[15][14]
- H335: May cause respiratory irritation.[15][14]
- H412: Harmful to aquatic life with long lasting effects.[15][14]

The International Agency for Research on Cancer (IARC) has classified **2-ethylhexyl acrylate** in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans".[14][16] In industrial settings, exposure is controlled through closed systems and the use of appropriate personal protective equipment (PPE), including gloves and respiratory protection.[15]

Handling and Storage

Proper handling and storage are critical to maintain the quality of 2-EHA and ensure safety:

- Inhibitor and Oxygen: 2-EHA must be stored under air, not inert gases, as oxygen is required for the polymerization inhibitor (like MEHQ) to function effectively.[2][13]
- Temperature: Storage temperature should not exceed 35°C to prevent spontaneous polymerization.[13]
- Materials: Stainless steel or aluminum tanks are recommended for storage to avoid contamination from corrosion.[13]

Environmental Fate

- Biodegradability: **2-Ethylhexyl acrylate** is considered readily biodegradable.[15][14] In wastewater treatment plants, it is expected to be removed effectively.[22]
- Bioaccumulation: It has a moderate potential for bioaccumulation, as indicated by its Log Kow value of around 4.0-4.64.[15][14] However, it is not expected to persist or accumulate significantly in the food chain.[14]
- Mobility: If released to soil, it is expected to have moderate mobility. Volatilization from water and soil surfaces is an important fate process.[15][16]

Conclusion

2-Ethylhexyl acrylate is a highly versatile and industrially significant monomer. Its unique molecular structure, featuring a reactive acrylate head and a bulky, flexible alkyl tail, makes it an indispensable building block for producing soft, durable, and hydrophobic polymers. The ability to precisely tailor the properties of copolymers by incorporating 2-EHA has led to its widespread use in high-performance applications, from everyday pressure-sensitive tapes to advanced industrial coatings and textiles. A thorough understanding of its synthesis, physicochemical properties, and polymerization behavior, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full potential in scientific research and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylhexyl acrylate | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 2. jamorin.com [jamorin.com]
- 3. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 4. 2-Ethylhexyl acrylate | C11H20O2 | CID 7636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gantrade.com [gantrade.com]
- 6. Applications of 2-Ethylhexyl Acrylate (2-EHA) - Blog - Henan EME Technology Co.,Ltd [chinafuran.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 2-Ethylhexyl acrylate [webbook.nist.gov]
- 9. 2-Ethylhexyl Acrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epluschemical.com [epluschemical.com]
- 11. US6603036B2 - Process for the manufacture of 2-ethylhexyl acrylate - Google Patents [patents.google.com]

- 12. epluschemical.com [epluschemical.com]
- 13. synthomer.com [synthomer.com]
- 14. arkema.com [arkema.com]
- 15. ashland.com [ashland.com]
- 16. 2-Ethylhexyl acrylate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropylene glycol diacrylate [www2.mst.dk]
- 17. scite.ai [scite.ai]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fluenceanalytics.com [fluenceanalytics.com]
- 21. polymersource.ca [polymersource.ca]
- 22. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 23. download.bASF.com [download.bASF.com]
- To cite this document: BenchChem. [2-Ethylhexyl acrylate chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770510#2-ethylhexyl-acrylate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com